2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate
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Overview
Description
2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate is a complex organic compound with a unique structure It is characterized by the presence of a methoxy group, a phenyl acetate group, and a hexahydrobenzo[b]phenanthrolin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate involves multiple steps. One common method includes the reaction of succinyl chloride with 4-hydroxy-3-methoxybenzaldehyde to form the corresponding succinate. This intermediate is then condensed with naphthalen-2-amine to obtain Schiff bases. These Schiff bases react with cyclohexane-1,3-dione or 5,5-dimethylcyclohexane-1,3-dione to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate: Similar structure but with a different ring system.
2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]phenanthrolin-12-yl)phenyl acetate: Similar structure but with a different ring system.
Uniqueness
2-Methoxy-4-(11-oxo-9-phenyl-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate is unique due to its specific ring structure and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H26N2O4 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[2-methoxy-4-(11-oxo-9-phenyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-12-yl)phenyl] acetate |
InChI |
InChI=1S/C31H26N2O4/c1-18(34)37-27-13-10-20(17-28(27)36-2)29-30-22-9-6-14-32-23(22)11-12-24(30)33-25-15-21(16-26(35)31(25)29)19-7-4-3-5-8-19/h3-14,17,21,29,33H,15-16H2,1-2H3 |
InChI Key |
YTYYKLPUYFPRMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=C2C6=C(C=C5)N=CC=C6)OC |
Origin of Product |
United States |
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